3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazinoindole core with an isopropylsulfanyl group at the 3-position and a propyl group at the 5-position.
Vorbereitungsmethoden
The synthesis of 3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of isatins with thiosemicarbazide, followed by cyclization to form the triazinoindole core.
Analyse Chemischer Reaktionen
3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylsulfanyl group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as iron ions and DNA. As an iron chelator, the compound binds to ferrous ions, reducing their availability for cellular processes and thereby inhibiting cancer cell proliferation. Additionally, its ability to bind to DNA can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other triazinoindole derivatives, such as:
3-(isopropylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: This compound has a methyl group instead of a propyl group at the 5-position, which may affect its biological activity and chemical reactivity.
1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: This derivative features a naphthalene moiety, which can enhance its DNA-binding properties and potential therapeutic applications.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole:
Eigenschaften
Molekularformel |
C15H18N4S |
---|---|
Molekulargewicht |
286.4g/mol |
IUPAC-Name |
3-propan-2-ylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C15H18N4S/c1-4-9-19-12-8-6-5-7-11(12)13-14(19)16-15(18-17-13)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
FTNBSPUYILDSGC-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C)C |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.